molecular formula C23H30N6O3 B2604149 9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848736-30-1

9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2604149
CAS No.: 848736-30-1
M. Wt: 438.532
InChI Key: WORCQUCGSZZHTE-UHFFFAOYSA-N
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Description

This compound is a purino-pyrimidine dione derivative characterized by a fused purine-pyrimidine core. Key structural features include:

  • A 4-ethylphenyl group at position 9, which may enhance lipophilicity and target binding.
  • A methyl group at position 1, which could stabilize the compound against metabolic degradation.

Properties

IUPAC Name

9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-3-17-5-7-18(8-6-17)27-9-4-10-28-19-20(24-22(27)28)25(2)23(31)29(21(19)30)12-11-26-13-15-32-16-14-26/h5-8H,3-4,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORCQUCGSZZHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: The synthesis begins with the construction of the purine core, which can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

    Substitution Reactions: The introduction of the 4-ethylphenyl group and the 2-morpholin-4-ylethyl group is usually carried out through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Methylation: The methyl group is typically introduced via methylation reactions using methyl iodide or similar reagents under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride

Comparison with Similar Compounds

Structural Analogs in Antiviral Research

The compound belongs to a class of purino-pyrimidine derivatives, which are frequently explored for antiviral properties. Below is a comparative analysis with key analogs:

Table 1: Antiviral Activity of Purine/Pyrimidine Derivatives
Compound Core Structure Key Substituents Target Virus IC50 (μM) Selectivity Index Reference
Target Compound Purino-pyrimidine dione 4-ethylphenyl, morpholinylethyl Not specified - - -
Purine 12 Purine Undisclosed Dengue virus (DENV) 1.9 58
Purine 13 Purine Undisclosed Rhinoviruses (80% serotypes) 0.4–13 -
6',6'-Difluoro-aristeromycin (15c) Fluorinated nucleoside 6',6'-difluoro MERS-CoV - Strong effect
6'-β-Fluoro-homoaristeromycin (17) Fluorinated nucleoside 6'-β-fluoro Chikungunya virus (CHIKV) 0.12 -
Compound* Purino-pyrimidine dione 4-methylbenzyl Not tested - -

*From : Structurally analogous but with a 4-methylbenzyl group instead of 4-ethylphenyl and morpholinylethyl.

Key Observations:

Fluorinated analogs (e.g., 15c, 17) demonstrate high potency against RNA viruses like MERS-CoV and CHIKV, suggesting that electronegative groups enhance target binding .

Core Structure Relevance: Purino-pyrimidine diones (target compound and analog) share structural similarity with aristeromycin (14), a carbocyclic nucleoside active against RNA viruses. The fused ring system may mimic natural nucleosides, interfering with viral replication .

Broad-Spectrum Potential: Pyrazolo[3,4-d]pyrimidines (18a,b, 19a–d) inhibit Coxsackievirus B3 (IC50 = 0.063–0.089 μM) and enterovirus 71, highlighting the versatility of pyrimidine derivatives against diverse viral families .

Substituent Position and Antiviral Efficacy

emphasizes the importance of substituent position in pyrimidine derivatives. For example:

  • 4-position substituents (phenyl, hydroxyphenyl) in ethyl esters of pyrimidine-carboxylic acids correlate with activity against Columbia SK (ColSK) virus .
  • The target compound’s 4-ethylphenyl group at position 9 may similarly enhance binding to viral polymerases or proteases, akin to active pyrimidines in .

Physicochemical Properties

While direct data on the target compound’s solubility or stability are lacking, –9 outline general principles for nucleotide analogs:

  • Solubility : The morpholinylethyl group likely increases water solubility compared to purely aromatic substituents (e.g., 4-nitrophenyl in compound 6N, ) .
  • Stability: Methyl groups (position 1) and fused ring systems may confer metabolic stability, as seen in nucleotide prodrugs like tenofovir .

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